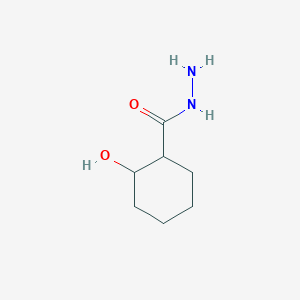

![molecular formula C14H16N2O B024846 (3S,5R,8aS)-(+)-Hexahydro-3-phényl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile CAS No. 106565-71-3](/img/structure/B24846.png)

(3S,5R,8aS)-(+)-Hexahydro-3-phényl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile

Vue d'ensemble

Description

(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile, commonly known as HPOC, is a heterocyclic compound that has gained significance in scientific research due to its unique properties. HPOC is a chiral molecule, which means it has two enantiomers, and the (+)-enantiomer has been found to exhibit interesting biological activity.

Applications De Recherche Scientifique

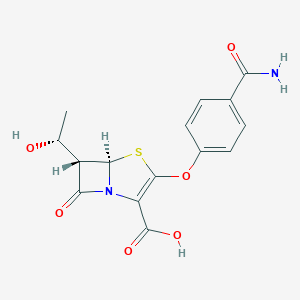

Synthèse de dérivés spirocycliques d'aminochroman

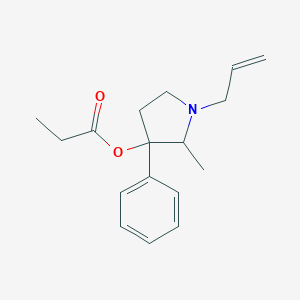

Ce composé sert de matière de départ pour la synthèse de dérivés spirocycliques d'aminochroman. Ces dérivés sont étudiés pour leur potentiel en tant qu'agonistes 5-HT 1A . Le récepteur 5-HT 1A est un sous-type du récepteur de la sérotonine, qui est ciblé pour son rôle dans les affections neurologiques et psychiatriques. La synthèse implique la création d'un squelette spirocyclique qui imite la structure de la sérotonine, ce qui pourrait conduire à de nouveaux traitements pour des troubles tels que la dépression et l'anxiété.

Synthèse asymétrique d'analogues azotés de la podophyllotoxine

Une autre application importante est la synthèse asymétrique d'analogues azotés de la podophyllotoxine . La podophyllotoxine est un agent antitumoral puissant, et ses analogues azotés sont synthétisés pour améliorer son activité antitumorale. Ce processus implique l'introduction d'atomes d'azote dans l'échafaudage de la podophyllotoxine, ce qui peut conduire à des composés ayant des profils pharmacologiques améliorés.

Orientations Futures

Propriétés

IUPAC Name |

3-phenyl-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-9-12-7-4-8-14-16(12)13(10-17-14)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHMNZGZXHZLEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2C(C1)OCC2C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001188558 | |

| Record name | Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

402846-46-2 | |

| Record name | Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402846-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001188558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile considered a valuable building block in organic synthesis?

A1: This compound serves as a chiral 1,4-dihydropyridine equivalent, making it highly valuable for synthesizing substituted piperidines. Its rigid structure and the presence of the cyano group offer multiple avenues for diastereoselective transformations. []

Q2: What are some notable synthetic applications of (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile?

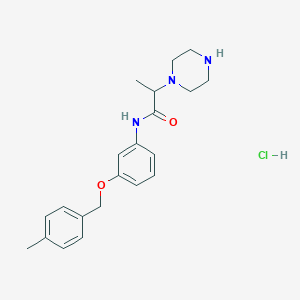

A2: Researchers have successfully used this compound to synthesize various biologically relevant molecules:

- 1,8-Diazaspiro[5.5]undecane derivatives: These compounds, structurally related to the poison-dart frog alkaloid perhydrohistrionicotoxin, were prepared via nucleophilic additions to the cyano group followed by cyclization. []

- Optically Pure Pipecolic Acid and Derivatives: This essential amino acid and its 2- and 6-substituted derivatives have been accessed through alkylation reactions using (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile as a starting point. []

- Spirocyclic Aminochroman Derivatives: This synthesis utilized a CN(R,S) methodology with (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile, targeting compounds with potential pharmacological activity. []

- 2-(1-Aminoalkyl)piperidines: These compounds were synthesized via LiAlH4 reduction and subsequent reactions, highlighting the versatility of the cyano group in (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile. []

Q3: Are there limitations to using (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile in synthesis?

A3: While versatile, some synthetic routes may require multiple steps to reach the desired target. For instance, accessing 9-azabicyclo(3,3,1)non-2-enes, a class of granatanine compounds, involved several steps and highlighted the importance of double bond geometry in the cyclization process. []

Q4: What analytical techniques are useful for characterizing compounds derived from (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile?

A4: Standard spectroscopic methods such as NMR and mass spectrometry are routinely used. Additionally, chiral separation techniques like capillary electrophoresis with chiral selectors (e.g., β-cyclodextrin) can be employed to determine the enantiomeric purity of the synthesized compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.